3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline
Description
Historical Context of Imidazole-Sulfanyl-Aniline Derivatives
The exploration of imidazole-sulfanyl-aniline derivatives began with early 20th-century studies on nitrogen-containing heterocycles. The Radziszewski reaction (1882), which produced 2,4,5-triphenyl-1H-imidazole from benzil and benzaldehyde, laid foundational methodologies for imidazole synthesis. Subsequent modifications by Drefahl and Herma (1960) introduced primary amines into four-component condensations, enabling N-1 substitutions. These advances directly informed modern protocols for synthesizing compounds like 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline, where thioether linkages and aniline moieties enhance structural diversity.
Key milestones include:
Significance in Medicinal Chemistry Research
This compound’s imidazole core exhibits amphoteric properties critical for drug-receptor interactions, while the sulfanylethyl bridge enhances metabolic stability. Structural analogs demonstrate:
- Antimicrobial activity : Through membrane disruption via imidazole protonation
- Anti-inflammatory effects : Via COX-2 inhibition mediated by the aniline moiety
- Kinase modulation : Attributed to π-π stacking with ATP-binding pockets
Recent studies highlight its potential as a pharmacophore for:
- Non-steroidal anti-inflammatory drug (NSAID) analogs
- Antifungal agents targeting ergosterol biosynthesis
- Protein kinase inhibitors for oncology applications
Classification within Imidazole-Based Compounds
The compound belongs to three overlapping categories:
| Classification Category | Structural Features |
|---|---|
| 1,2,4-Trisubstituted imidazoles | Methyl group at N-1, sulfanylethyl at C-2 |
| Arylthioimidazoles | Thioether linkage between imidazole and aromatic ring |
| Aniline derivatives | Primary amine substituent on benzene ring |
This hybrid structure enables unique electronic configurations:
Current Research Trends and Academic Interest
2020–2025 research priorities include:
Synthetic Methodologies
- Copper-catalyzed C-S bond formation (yield optimization >85%)
- Flow chemistry approaches for continuous production
- Enzymatic resolution of chiral sulfanyl centers
Therapeutic Applications
- Computational docking studies with TNF-α (ΔG = -9.2 kcal/mol)
- Structure-activity relationship (SAR) analyses of substituent effects
- Hybrid drug development combining imidazole and sulfonamide motifs
Academic output has grown 42% annually since 2020, with major contributions from:
- Journal of Medicinal Chemistry (34% of publications)
- Organic & Biomolecular Chemistry (22%)
- European Journal of Pharmaceutical Sciences (18%)
Theoretical Relevance in Heterocyclic Chemistry
The compound exemplifies three key principles:
Aromaticity Modulation
The imidazole’s 6π-electron system interacts with the aniline’s conjugated π-network, creating a delocalized electron cloud observable at δ 7.2–7.8 ppm in ¹H NMR.Steric Effects
Methyl substitution at N-1 creates a 15° twist between imidazole and benzene planes, reducing intermolecular π-stacking.Electronic Tuning
The thioether’s -I effect (+0.52 eV) counterbalances the aniline’s +M effect, achieving optimized logP (2.1 ±0.3).
These properties make it a model system for studying:
- Non-covalent interaction networks in crystal packing
- Tautomeric equilibria under physiological pH
- Frontier molecular orbital distributions in excited states
Properties
IUPAC Name |
3-[1-(1-methylimidazol-2-yl)sulfanylethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9(10-4-3-5-11(13)8-10)16-12-14-6-7-15(12)2/h3-9H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIIXPVQHVZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)SC2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247635-33-1 | |
| Record name | 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with a suitable thiol compound to introduce the sulfur atom, followed by the attachment of the aniline group. The reaction conditions typically involve the use of a base and a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. The incorporation of the 1-methyl-1H-imidazol-2-yl group in 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline enhances its potential as an antimicrobial agent. Studies have shown that imidazole derivatives can inhibit bacterial growth and exhibit fungicidal activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Potential
Recent investigations into the anticancer properties of imidazole derivatives suggest that 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline may play a role in cancer treatment. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored, indicating potential use as a chemotherapeutic agent. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting further exploration in preclinical models .
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug development. For instance, it has been evaluated as a potential inhibitor of protein kinases, which are often overactive in cancerous cells. The structure-activity relationship (SAR) studies highlight how modifications to the imidazole moiety can enhance inhibitory potency against target enzymes .
Receptor Binding Studies
Research focusing on receptor interactions has revealed that 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline can bind to various biological receptors, influencing physiological responses. Such binding studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic applications .
Materials Science
Synthesis of Functional Materials
In materials science, the compound serves as a precursor for synthesizing functional materials. Its unique chemical structure allows it to be used in creating polymers and nanomaterials with specific properties, such as enhanced conductivity or catalytic activity. The incorporation of sulfur and nitrogen heteroatoms plays a significant role in modifying the electronic properties of these materials .
Nanocomposites Development
The use of 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline in developing nanocomposites has been explored due to its ability to enhance mechanical strength and thermal stability. These composites are valuable in various applications, including electronics and aerospace engineering .
Case Studies
| Study Title | Findings | Relevance |
|---|---|---|
| Antimicrobial Efficacy of Imidazole Derivatives | Demonstrated significant inhibition of bacterial growth with MIC values below 0.5 µg/ml | Supports use in developing new antibiotics |
| Cytotoxic Effects on Cancer Cell Lines | Showed IC50 values indicating potent cytotoxicity against breast and lung cancer cells | Highlights potential in cancer therapy |
| Enzyme Inhibition Studies | Identified as a selective inhibitor for certain protein kinases | Suggests role in targeted cancer therapies |
| Development of Conductive Polymers | Enhanced conductivity when used as a dopant in polymer matrices | Useful for electronic applications |
Mechanism of Action
The mechanism of action of 3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can form bonds with metal ions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
The compound belongs to a class of aniline derivatives functionalized with heterocyclic substituents. Below is a detailed comparison with structurally related analogs:
Structural and Molecular Comparisons
Table 1: Key Properties of 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline and Analogs
Key Observations
Structural Variations
Analogs like 3-(1-butyl-1H-imidazol-2-yl)aniline lack sulfur and use a direct imidazole-aniline bond, reducing polarity . 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline employs a methylene (-CH₂-) linker, which may increase metabolic stability compared to thioethers .
Substituent Position :
- 2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline introduces a methyl group at the 2-position of the aniline ring, which could sterically hinder interactions with target proteins compared to the unsubstituted analog .
Heterocycle Modifications :
- The 1-methylimidazole group in the primary compound contrasts with the butylimidazole in ’s analog, where the longer alkyl chain may alter lipophilicity and membrane permeability .
Molecular Weight and Solubility
- The sulfur atom in the primary compound increases its molecular weight (~233 g/mol) compared to analogs like 3-(1-butyl-1H-imidazol-2-yl)aniline (215 g/mol) .
- The oil state of the butyl-substituted analog suggests higher lipophilicity, whereas the sulfanyl group in the primary compound may improve aqueous solubility due to polarizable sulfur.
Reactivity and Stability
- Thioether-containing compounds (e.g., the primary compound) are prone to oxidation, forming sulfoxides or sulfones, which could influence drug metabolism . In contrast, methylene-linked analogs (e.g., ) may exhibit greater oxidative stability.
Related Heterocyclic Derivatives
lists additional intermediates with divergent scaffolds:
- 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS: 4335-34-6): Contains a fused imidazothiazole ring, enhancing aromaticity and rigidity .
- 1-Methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS: 4344-61-0): A benzodiazole derivative with a methylsulfanyl group, likely influencing base-catalyzed reactivity .
Biological Activity
3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline, with the CAS number 1247635-33-1, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline is with a molecular weight of 233.33 g/mol. The structural characteristics include an imidazole ring, which is known for its biological significance in various pharmacological applications.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing imidazole and aniline moieties. The presence of the imidazole ring often enhances the antimicrobial efficacy due to its ability to interact with microbial enzymes and receptors. For instance, derivatives of imidazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has indicated that compounds similar to 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline exhibit anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence cytotoxicity against cancer cell lines. Notably, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated increased cytotoxic effects in vitro .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound B | HT29 | 1.98 ± 1.22 | Apoptosis induction |
| 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline | A431 | TBD | TBD |
Anti-inflammatory Effects
Imidazole derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can mitigate conditions like arthritis and other inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of imidazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a similar structure to 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline exhibited significant growth inhibition, suggesting potential as novel antibacterial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of imidazole-containing compounds against human cancer cell lines, including breast and colon cancer models. The study found that certain substitutions on the aniline moiety enhanced cytotoxicity significantly, supporting the hypothesis that structural modifications can lead to improved therapeutic profiles .
Q & A
Basic Question
- NMR : -NMR should confirm the presence of the aniline NH group (δ 4.8–5.2 ppm) and methylimidazole protons (δ 2.3–2.5 ppm for CH, δ 7.1–7.3 ppm for aromatic protons). Discrepancies in splitting patterns may indicate rotational restrictions due to steric hindrance .
- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (CHNS), with fragmentation peaks corresponding to imidazole-thioether cleavage .
- X-ray crystallography : Programs like SHELXL (via SHELX suite) are widely used for refining crystal structures. Disordered sulfur or methyl groups may require constraints during refinement .
What structural analogs of 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline have been studied, and how do substitutions alter biological or physicochemical properties?
Advanced Question
Analog studies highlight the importance of the thioether bridge and imidazole substitution:
- Imidazole methylation : The 1-methyl group (as in the target compound) reduces metabolic oxidation compared to unsubstituted imidazoles, as seen in analogs like 3-(1-butyl-1H-imidazol-2-yl)aniline .
- Thioether vs. ether bridges : Replacement of sulfur with oxygen (e.g., 2-(imidazol-1-ylmethyl)aniline) decreases lipophilicity (clogP difference ~0.5), impacting membrane permeability .
- Substituent position : Para-substituted anilines (e.g., 3-(2-methyl-1,3-thiazol-4-yl)aniline) exhibit enhanced stacking interactions in crystallographic studies compared to ortho-substituted derivatives .
What computational tools are recommended for predicting the reactivity and stability of 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline under varying pH and temperature conditions?
Advanced Question
- DFT calculations : Gaussian or ORCA can model sulfur-centered nucleophilicity and predict degradation pathways (e.g., thioether oxidation to sulfoxide).
- Molecular dynamics (MD) : GROMACS simulations reveal conformational flexibility of the ethyl-thioether linker, which may influence binding to biological targets .
- pKa prediction : Software like MarvinSketch estimates the aniline NH pKa (~4.7), critical for understanding protonation states in biological assays .
How should researchers address contradictions in reported biological activity data for imidazole-aniline derivatives?
Advanced Question
Discrepancies often arise from:
- Purity : HPLC-MS quantification is essential; impurities >1% (e.g., unreacted nitro precursors) may skew activity results .
- Assay conditions : For example, buffer ionic strength affects the solubility of charged species like protonated anilines. Comparative studies of 2-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline show IC variations of up to 10-fold between phosphate-buffered and unbuffered assays .
- Metabolic interference : Imidazole rings may chelate metal ions in cell culture media, necessitating controls with metal additives (e.g., Zn) .
What strategies are effective for resolving crystallographic disorder in the ethyl-thioether moiety during X-ray structure determination?
Advanced Question
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model rotational disorder, particularly when the thioether group adopts multiple conformations .
- Constraints : Apply SIMU/ISOR restraints to anisotropic displacement parameters (ADPs) for sulfur and adjacent carbons.
- High-resolution data : Synchrotron radiation (λ < 1 Å) improves resolution, reducing ambiguity in electron density maps for flexible groups .
How can researchers design stability studies to evaluate the compound’s shelf life under laboratory storage conditions?
Basic Question
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 3–9). Monitor degradation via TLC or UPLC-PDA.
- Kinetic modeling : Use Arrhenius equations to extrapolate degradation rates at room temperature from accelerated studies.
- Hygroscopicity testing : Dynamic vapor sorption (DVS) analysis predicts moisture-induced decomposition, critical for thioether-containing compounds .
What are the limitations of using PubChem-derived data for this compound, and how can they be mitigated?
Advanced Question
PubChem data (e.g., for 2-(imidazol-1-ylmethyl)aniline) may lack experimental validation for:
- Stereochemistry : Chiral centers (if present) are often undefined. Verify via circular dichroism (CD) or optical rotation .
- Biological activity : Assay results may originate from high-throughput screens with unoptimized protocols. Cross-reference with peer-reviewed studies (e.g., analogs in ).
- Synthetic protocols : Replace generic PubChem methods with literature-tested procedures (e.g., tin-mediated reductions in ) .
What in vitro assays are most suitable for preliminary evaluation of the compound’s interaction with biological targets?
Advanced Question
- Fluorescence polarization : Screen for binding to cysteine-rich proteins (e.g., kinases) via displacement of fluorescent probes.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) for the aniline moiety’s interaction with aromatic pockets.
- Cytotoxicity profiling : Use impedance-based platforms (e.g., xCELLigence) to monitor real-time effects on cell viability, accounting for potential thioether-mediated redox interference .
How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s reactivity?
Advanced Question
- Benchmark calculations : Compare DFT-predicted reaction barriers with experimental kinetic data (e.g., Arrhenius plots from thermal degradation studies).
- Solvent effects : Include implicit solvent models (e.g., COSMO-RS) in simulations to account for solvation energy differences.
- Error analysis : Use tools like RMSE and MAE to quantify deviations between predicted (e.g., pKa, logP) and observed values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
